molecular formula C16H13ClN6O B11006424 N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11006424
M. Wt: 340.77 g/mol
InChI Key: ZHXBUFMUISHGNS-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure combining an indole moiety with a tetrazolo[1,5-a]pyridine ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be synthesized using the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

The next step involves the formation of the tetrazolo[1,5-a]pyridine ring. This can be achieved by reacting the indole derivative with a suitable pyridine derivative under specific conditions. The final step is the coupling of the two moieties to form the desired compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-pyrido[3,4-b]indol-1-yl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-pyrido[3,4-b]indol-1-yl)carboxamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of an indole moiety with a tetrazolo[1,5-a]pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13ClN6O

Molecular Weight

340.77 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H13ClN6O/c17-12-2-3-14-13(7-12)10(8-19-14)5-6-18-16(24)11-1-4-15-20-21-22-23(15)9-11/h1-4,7-9,19H,5-6H2,(H,18,24)

InChI Key

ZHXBUFMUISHGNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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